molecular formula C22H20FN3O2S B2913088 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1396629-32-5

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2913088
CAS No.: 1396629-32-5
M. Wt: 409.48
InChI Key: ZQXLFIJDODPTOP-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl, furan-2-ylmethyl, and thiophen-2-yl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, halogenated intermediates, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenated compounds and strong bases or acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide
  • 3-(4-bromophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide may exhibit unique properties due to the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2-methyl-N-(2-thiophen-2-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c1-25-21(14-20(24-25)16-6-8-17(23)9-7-16)22(27)26(15-18-4-2-12-28-18)11-10-19-5-3-13-29-19/h2-9,12-14H,10-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXLFIJDODPTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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